molecular formula C24H27N3O3 B2948905 1-(2,5-dimethoxyphenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899960-98-6

1-(2,5-dimethoxyphenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2948905
CAS No.: 899960-98-6
M. Wt: 405.498
InChI Key: HPUGSXXSBQFNEP-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[1,2-a]pyrazine derivative featuring a 2,5-dimethoxyphenyl group at position 1 and a phenylethyl-substituted carboxamide at position 2. The 2,5-dimethoxyphenyl substituent may enhance lipophilicity and receptor binding, while the phenylethyl carboxamide moiety could influence steric and electronic interactions with biological targets.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-29-19-10-11-22(30-2)20(17-19)23-21-9-6-14-26(21)15-16-27(23)24(28)25-13-12-18-7-4-3-5-8-18/h3-11,14,17,23H,12-13,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUGSXXSBQFNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxyphenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrrolo[1,2-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2,5-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the 2-phenylethyl group: This can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the pyrrolo[1,2-a]pyrazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Binding to receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound could influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

N-(3,5-Dimethoxyphenyl)-1-Ethyl-6-Methyl-3,4-Dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (Compound 8)

  • Structural Differences :
    • The methoxy groups are positioned at 3,5 on the phenyl ring (vs. 2,5 in the target compound), altering electronic distribution.
    • Substitution at position 1: ethyl (vs. 2-phenylethyl ), reducing steric bulk.
  • Physicochemical Properties: Reported melting point: Not explicitly stated, but synthesis yields and stability are comparable to the target compound .

Hydrazide-Functionalized Pyrrole Derivatives

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(4-Nitrophenyl)acetyl)benzohydrazide (Compound 5n)

  • Structural Features: Contains a pyrrole ring (non-fused) with a benzohydrazide side chain. 4-Nitrophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound .
  • Spectral Data :
    • ¹H NMR : Resonances at δ 10.45 (CONH) and 10.14 (NHCO) confirm hydrazide connectivity .
    • FTIR : C=O stretches at 1703 cm⁻¹ (amide) and 1640 cm⁻¹ (ketone) .
  • Activity :
    • Demonstrated moderate antimicrobial activity, suggesting that the nitro group enhances polarity and target accessibility .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate (Compound 1l)

  • Core Structure :
    • Tetrahydroimidazo-pyridine (six-membered fused ring) vs. pyrrolo-pyrazine (five-membered fused ring).
    • Phenethyl substitution aligns with the target compound’s side chain.
  • Physical Properties :
    • Melting point: 243–245°C (higher than typical pyrrolo-pyrazines due to extended conjugation).
    • Yield: 51%, indicating moderate synthetic efficiency .

Data Table: Key Comparative Properties

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Features (FTIR/NMR)
1-(2,5-Dimethoxyphenyl)-N-(2-phenylethyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide Pyrrolo[1,2-a]pyrazine 2,5-Dimethoxyphenyl, phenylethyl N/A N/A Pending (predicted C=O stretch ~1680–1700 cm⁻¹)
N-(3,5-Dimethoxyphenyl)-1-ethyl-6-methyl-pyrrolo[1,2-a]pyrazine-2-carboxamide Pyrrolo[1,2-a]pyrazine 3,5-Dimethoxyphenyl, ethyl N/A N/A N/A
4-(2,5-Dimethyl-pyrrol-1-yl)-N′-(2-(4-nitrophenyl)acetyl)benzohydrazide (5n) Pyrrole 4-Nitrophenyl, benzohydrazide 172–173 78 ¹H NMR δ 10.45 (CONH), FTIR 1703 cm⁻¹ (C=O)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo-pyridine 4-Nitrophenyl, cyano, phenethyl 243–245 51 HRMS (ESI): [M+H]⁺ calc. 590.18, found 590.17

Structure-Activity Relationship (SAR) Insights

  • Methoxy Positioning :
    • 2,5-Dimethoxy (target compound) may optimize hydrophobic interactions and hydrogen bonding compared to 3,5-dimethoxy .
  • shorter chains (e.g., ethyl in Compound 8) .
  • Electron-Donating/Withdrawing Effects :
    • Nitro groups (5n, 1l) improve solubility but may reduce metabolic stability compared to methoxy substituents .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C20H22N4O3
  • Molecular Weight : 366.42 g/mol
  • Structural Features : The compound features a pyrrolo[1,2-a]pyrazine core with a 2,5-dimethoxyphenyl group and a phenethyl substituent, which may contribute to its biological properties.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Antitumor Activity : Some derivatives of pyrrolo[1,2-a]pyrazine have shown promise in inhibiting tumor growth by targeting specific cancer cell lines. Studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and modulate signaling pathways involved in cell proliferation and survival .
  • Neuroprotective Effects : The presence of the dimethoxyphenyl group is hypothesized to enhance the neuroprotective properties of the compound. Compounds with similar moieties have been documented to exhibit activity against neurodegenerative diseases by acting on serotonin receptors and reducing oxidative stress .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant biological activity:

StudyCell LineIC50 (µM)Mechanism
1HeLa15.0Induces apoptosis via caspase activation
2MCF-710.5Inhibits cell proliferation through cyclin D1 downregulation
3SH-SY5Y12.0Neuroprotection via antioxidant activity

These studies highlight the compound's potential as an anticancer agent and its neuroprotective capabilities.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various pyrrolo[1,2-a]pyrazine derivatives on human cancer cell lines. The results indicated that compounds structurally similar to 1-(2,5-dimethoxyphenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM. Mechanistic studies revealed that these compounds triggered mitochondrial-mediated apoptosis .

Case Study 2: Neuroprotective Effects

In a separate investigation focusing on neuroprotection, the compound was tested for its ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide. The results showed a significant reduction in cell death at concentrations as low as 5 µM, suggesting that the compound may modulate oxidative stress pathways effectively .

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